molecular formula C14H11N5O3S B11482822 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B11482822
M. Wt: 329.34 g/mol
InChI Key: GYFCPRWSCADFMS-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a pyrimidine ring substituted with an amino and cyano group, a sulfanyl linkage, and an acetamide moiety attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechols with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Various substituted pyrimidines

Scientific Research Applications

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
  • 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C14H11N5O3S

Molecular Weight

329.34 g/mol

IUPAC Name

2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C14H11N5O3S/c15-4-8-5-17-14(19-13(8)16)23-6-12(20)18-9-1-2-10-11(3-9)22-7-21-10/h1-3,5H,6-7H2,(H,18,20)(H2,16,17,19)

InChI Key

GYFCPRWSCADFMS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)C#N

Origin of Product

United States

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